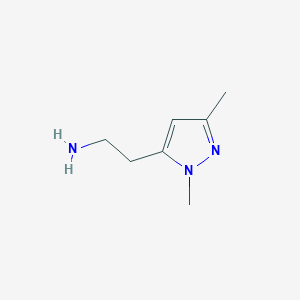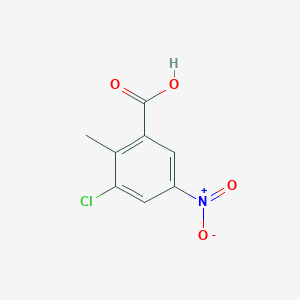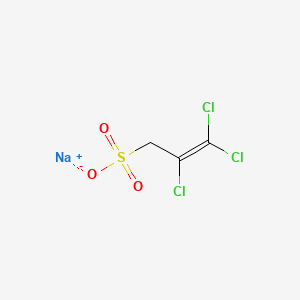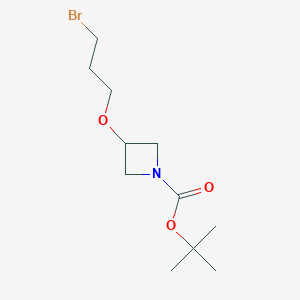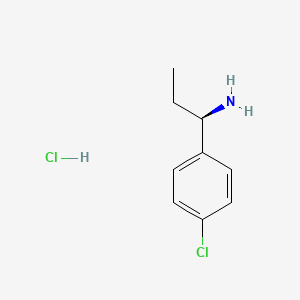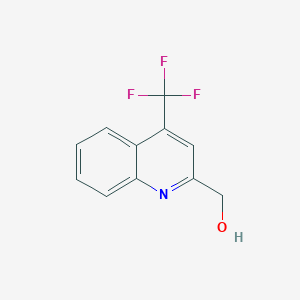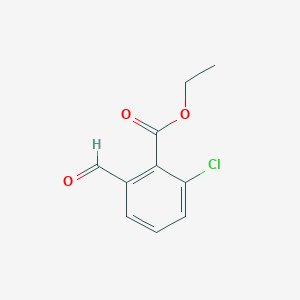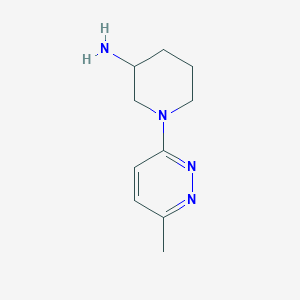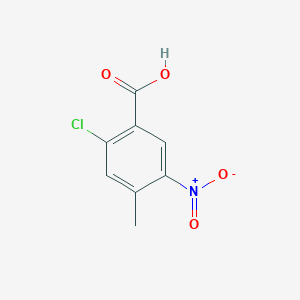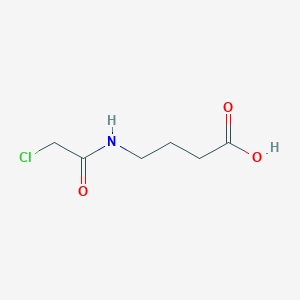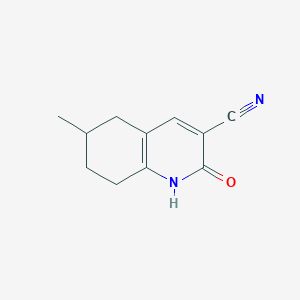
2-环丁基丙醛
描述
2-Cyclobutylpropanal is an organic compound with the molecular formula C7H12O It is characterized by a cyclobutyl group attached to a propanal moiety
科学研究应用
2-Cyclobutylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyclobutylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclobutylmagnesium bromide+Propanal→2-Cyclobutylpropanal
Another method involves the catalytic hydrogenation of 2-cyclobutylacrolein. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, 2-cyclobutylpropanal can be produced using large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
2-Cyclobutylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclobutylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-cyclobutylpropanal can yield 2-cyclobutylpropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in 2-cyclobutylpropanal can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Oxidation: 2-Cyclobutylpropanoic acid.
Reduction: 2-Cyclobutylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile.
作用机制
The mechanism of action of 2-cyclobutylpropanal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways.
相似化合物的比较
2-Cyclobutylpropanal can be compared with other similar compounds such as:
2-Cyclobutylpropanol: This compound is the reduced form of 2-cyclobutylpropanal and has different reactivity and applications.
2-Cyclobutylpropanoic acid: The oxidized form of 2-cyclobutylpropanal, used in different chemical contexts.
Cyclobutanemethanol: Another cyclobutyl-containing compound with distinct properties and uses.
属性
IUPAC Name |
2-cyclobutylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHYMYWNXZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-cyclobutylpropanal in the synthesis of the target compounds?
A1: 2-Cyclobutylpropanal serves as a crucial starting material in the multi-step synthesis of oxazolidinonyl-fused piperidines. [] The researchers reacted 2-cyclobutylpropanal with various nucleophiles, like organometallic reagents, to introduce structural diversity at specific positions within the target molecule. This aldehyde functionality allows for further modifications and ultimately leads to the formation of the desired bicyclic ring system found in the target M1 receptor modulators.
Q2: How does the stereochemistry of the reactions involving 2-cyclobutylpropanal impact the final product?
A2: The research highlights the importance of stereoselectivity in these reactions. For instance, the addition of isopropenylmagnesium bromide to a derivative of 2-cyclobutylpropanal (2-benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal) resulted in a cis relationship between the newly introduced isopropenyl group and a pre-existing tert-butyldimethylsilyloxymethyl group on the oxazolidinone ring. [] This stereochemical outcome was attributed to chelation control during the addition reaction. Achieving specific stereoisomers is critical as different isomers can exhibit varying biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


